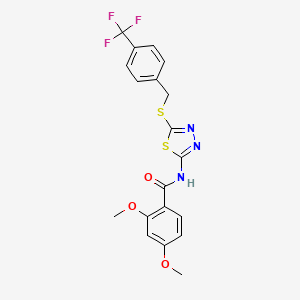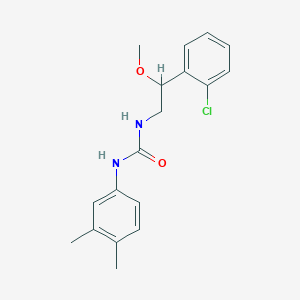
3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family
Mechanism of Action
Target of Action
Related compounds such as pyrazolines and their derivatives have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
It’s worth noting that related compounds, such as pyrazolines, have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Related compounds have been shown to affect various cellular components negatively, particularly under conditions of oxidative stress .
Result of Action
Related compounds have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s worth noting that the 3,4-dimethoxybenzyl group has been reported to increase the solubility and stability of related compounds, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) .
Preparation Methods
The synthesis of 3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include benzyl mercaptan and 3,4-dimethoxybenzaldehyde.
Formation of Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where benzyl mercaptan reacts with a suitable leaving group on the pyridazine ring.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups on the pyridazine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles like amines or thiols replace the benzyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, base, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains. It has also been studied for its anticancer properties, targeting specific molecular pathways involved in cancer cell proliferation.
Biological Studies: In biological research, the compound is used as a probe to study enzyme inhibition and receptor binding. Its unique structure allows for selective interaction with specific biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Comparison with Similar Compounds
3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine can be compared with other similar compounds, such as:
3-Benzylsulfanyl-6-phenylpyridazine: This compound lacks the dimethoxy groups, resulting in different chemical properties and biological activities.
3-Benzylsulfanyl-6-(4-methoxyphenyl)pyridazine:
3-Benzylsulfanyl-6-(3,4-dihydroxyphenyl)pyridazine: The hydroxyl groups introduce additional hydrogen bonding interactions, affecting the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzylsulfanyl-6-(3,4-dimethoxyphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-22-17-10-8-15(12-18(17)23-2)16-9-11-19(21-20-16)24-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLODLDQZFSBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
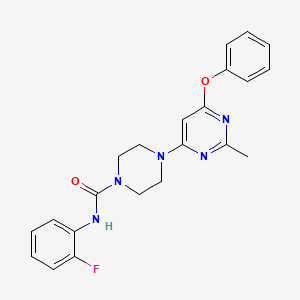
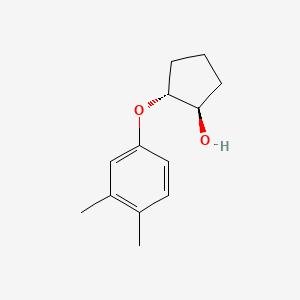

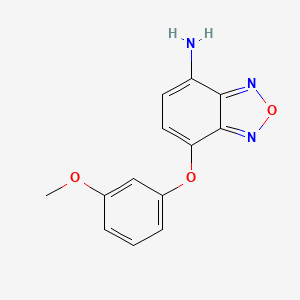
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2843716.png)
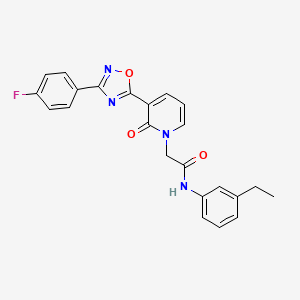
![N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2843720.png)
![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)
